molecular formula C36H62O31 B131044 Maltohexaose CAS No. 34620-77-4

Maltohexaose

Cat. No.: B131044
CAS No.: 34620-77-4
M. Wt: 990.9 g/mol
InChI Key: OCIBBXPLUVYKCH-UHFFFAOYSA-N
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Description

Maltohexaose (Glc6) is a linear oligosaccharide composed of six glucose units linked by α-1,4 glycosidic bonds. It is a product of starch hydrolysis by specific enzymes, such as the α-amylase from Bacillus caldovelox, which preferentially generates this compound with yields up to 44% (w/w) from starch . This compound serves as a critical substrate or product in enzymatic studies, structural biology, and industrial applications due to its defined chain length and solubility. It is also used as an internal standard in glycan quantification via mass spectrometry and as a tool to study enzyme mechanisms, such as glycogen synthase (GS) and cyclodextrin glycosyltransferase (CGTase) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amylohexaose can be synthesized through the enzymatic hydrolysis of starch using specific amylases. The process involves the breakdown of amylose and amylopectin into smaller oligosaccharides, including amylohexaose . The reaction conditions typically include a controlled temperature and pH to optimize enzyme activity.

Industrial Production Methods: In industrial settings, amylohexaose is produced by enzymatic hydrolysis of starch using microbial amylases. The process involves the use of bacteria such as Aerobacter aerogenes, which produce amylases capable of breaking down starch into amylohexaose . The reaction is carried out in large bioreactors under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Amylohexaose undergoes various chemical reactions, including:

    Oxidation: Amylohexaose can be oxidized to produce gluconic acid derivatives.

    Reduction: Reduction of amylohexaose can yield sorbitol.

    Substitution: Substitution reactions can introduce functional groups such as acetyl or phosphate groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Acetic anhydride or phosphoric acid can be used for acetylation or phosphorylation, respectively.

Major Products:

    Oxidation: Gluconic acid derivatives.

    Reduction: Sorbitol.

    Substitution: Acetylated or phosphorylated amylohexaose.

Scientific Research Applications

Biomedical Applications

1.1 Infection Detection

One of the most promising applications of maltohexaose is in the development of imaging probes for detecting bacterial infections. Researchers at Emory University have created this compound-based imaging agents that target bacterial infections associated with medical devices such as pacemakers and prosthetic valves. These probes exploit the unique ability of bacteria to uptake this compound, which is not utilized by mammalian cells. In vivo studies demonstrated that these probes could effectively identify infections in animal models, paving the way for potential clinical trials .

1.2 Diagnostic Imaging

This compound has been conjugated with indocyanine green (MH-ICG) to enhance near-infrared imaging capabilities. This combination has shown significant specificity for bacterial infections in models of infective endocarditis, where MH-ICG accumulated in bacterial vegetations at a rate significantly higher than in surrounding tissues. The biological half-life of MH-ICG was recorded at approximately 14 minutes, indicating its potential for rapid diagnostic applications .

Food Industry Applications

2.1 Nutritional Benefits

This compound is recognized for its functional properties in food processing. It exhibits low osmotic pressure, high water-holding capacity, and mild sweetness, making it suitable for use in nutritional products and functional foods. It is also utilized as a prebiotic agent, promoting gut health by supporting beneficial gut bacteria .

2.2 Fermented Products

In the beverage industry, this compound contributes positively to the stability and quality of beer foam. Its presence in fermented foods enhances flavor profiles and textural qualities, making it a valuable ingredient in food technology .

Analytical Chemistry Applications

3.1 Substrate for Enzymatic Assays

This compound serves as an important substrate in various enzymatic assays due to its structural properties. It is used to measure enzyme activities such as those of α-amylase and other glycosidases, providing a basis for understanding enzyme kinetics and mechanisms . The specificity of this compound for certain enzymes allows researchers to develop more sensitive assays compared to traditional substrates.

3.2 Fluorogenic Derivatives

Recent advancements have led to the creation of fluorogenic derivatives of this compound that significantly enhance analytical sensitivity in enzyme assays. These derivatives are employed in the investigation of enzymatic activity across multiple applications, showcasing the versatility of this compound in analytical chemistry .

Case Studies and Research Findings

Study Application Findings
Emory University (2018)Infection DetectionDeveloped this compound-based imaging probes that specifically target bacterial infections associated with cardiac devices .
PLOS ONE (2021)Diagnostic ImagingDemonstrated high specificity of MH-ICG for detecting Staphylococcus aureus infections in rat models .
ACS Publications (2023)Enzymatic AssaysUtilized this compound derivatives for enhanced sensitivity in enzyme activity assays .

Mechanism of Action

Amylohexaose exerts its effects primarily through its interaction with enzymes such as amylases. The α-1,4-glycosidic bonds in amylohexaose are hydrolyzed by amylases, resulting in the release of glucose units . This process is crucial for the digestion and utilization of carbohydrates in living organisms. The molecular targets include the active sites of amylases, where the hydrolysis of glycosidic bonds occurs .

Comparison with Similar Compounds

Enzymatic Hydrolysis and Kinetic Parameters

Maltohexaose is distinguished from shorter or longer maltooligosaccharides by its unique enzymatic interactions:

Compound Key Enzymatic Properties Kinetic Parameters Reference
This compound (Glc6) Preferred product of B. caldovelox α-amylase; acts as a substrate for GS and CGTase. Km (soluble starch): 4.68 mg/mL; Km (maltoheptaose): 2.13 × 10⁻² M
Maltotriose (Glc3) Hydrolyzed by α-glucosidases (e.g., AsojAgdL) with lower efficiency (k₀/Km = 11.0 mM⁻¹s⁻¹). k₀/Km: 11.0 mM⁻¹s⁻¹
Isothis compound Contains α-1,6 linkages; poorly hydrolyzed by AsojAgdL (k₀/Km ≈ 3 mM⁻¹s⁻¹). k₀/Km: ~3 mM⁻¹s⁻¹
Maltoheptaose (Glc7) Substrate for GTFB enzyme, yielding Glc1 and Glc6 ; higher affinity for B. caldovelox α-amylase than Glc5. Km: 2.13 × 10⁻² M

Key Findings :

  • Enzymes like AsojAgdL show a 5–6× preference for maltooligosaccharides (e.g., Glc6) over isomaltooligosaccharides due to α-1,4 linkage specificity .
  • This compound’s intermediate chain length allows unique substrate binding in enzymes. For example, in Mycobacterium tuberculosis GlgE, this compound binds via hydrogen bonds to backbone atoms (T474, N512, L628), facilitating linear glucan synthesis .

Structural and Functional Interactions

Cyclodextrin Glycosyltransferase (CGTase)

CGTase mutants exhibit altered product specificity when interacting with this compound:

  • The Y89D/S146P CGTase mutant increases α-cyclodextrin production by 2×. This compound binds differently from maltononaose (Glc9), with hydrophobic contacts (Y89) and hydrogen bonds (S146) critical for cyclodextrin size determination .
  • In contrast, maltononaose occupies additional subsites (-7 and -3), favoring larger cyclodextrins like γ-cyclodextrin .

Glycogen Synthase (GS)

This compound’s short chain prevents simultaneous interaction with the catalytic and glycogen-binding sites of GS.

Anticancer Activity

Sulfated this compound derivatives exhibit superior cytotoxicity compared to other sulfated oligosaccharides:

Compound IC50 (µg/mL) Cancer Cell Lines Reference
This compound SO4 4.20 (HepG2), 4.70 (MCF-7), 6.80 (A549) Liver, breast, lung cancer
Doxorubicin 4.50 (HepG2), 4.80 (MCF-7), 7.00 (A549) Same as above
Maltose SO4 >10 (all cell lines) Same as above

Mechanism : this compound SO4 inhibits angiogenesis (reduced VEGF levels) and metastasis (heparanase/elastase suppression) while inducing oxidative stress in cancer cells .

Isotope Exchange Studies

This compound’s resistance to hydrolysis allows precise analysis of 16O/18O exchange in hydroxyl groups, unlike stachyose, which undergoes aldose-ketose transformations .

Product Specificity in Enzymatic Reactions

  • GTFB Enzyme : this compound (Glc6) hydrolysis yields Glc1 and Glc5, whereas maltoheptaose (Glc7) produces Glc1 and Glc6 .
  • B. caldovelox α-Amylase : Converts this compound into maltopentaose (Glc5) without glucose release, a unique feature among amylases .

Biological Activity

Maltohexaose, a maltooligosaccharide composed of six glucose units, has garnered attention for its various biological activities and potential applications in health and medicine. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is produced through the enzymatic breakdown of starch by α-amylases. It is known for its low glycemic index and prebiotic properties, which can influence gut health and metabolic processes. The compound is also utilized in various biomedical applications, including imaging and drug delivery systems.

Production and Characteristics

Enzymatic Production: this compound is primarily produced by α-amylases from various microbial sources. For instance, an α-amylase from Bacillus circulans G-6 was shown to yield this compound effectively from starch, with optimal activity at pH 8.0 and 60°C . The enzyme's stability across a pH range of 5-10 and its susceptibility to metal ion inhibition were also noted.

Molecular Weight: The molecular weight of this compound is approximately 1,008 Da, making it a small oligosaccharide that can be easily absorbed in the gastrointestinal tract.

Prebiotic Effects

This compound exhibits prebiotic properties, promoting the growth of beneficial gut bacteria such as Bifidobacteria and Lactobacilli. This effect contributes to improved gut health and may enhance immune function. Research indicates that oligosaccharides like this compound can reduce levels of harmful bacteria such as Clostridium perfringens, thereby improving colonic conditions in humans .

Imaging Applications

Recent studies have explored the use of this compound in medical imaging. A notable application is the development of this compound-indocyanine green (MH-ICG) conjugates for detecting bacterial infections such as infective endocarditis. In a rat model, MH-ICG demonstrated a significant accumulation in bacterial vegetations compared to control tissues, indicating its potential as a targeted imaging agent . The biological half-life of MH-ICG was found to be approximately 14 minutes, with effective clearance from circulation within 24 hours.

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
Prebiotic EffectsPromotes growth of beneficial gut bacteria
Antimicrobial ActionReduces harmful bacteria in the gut
Imaging AgentTargets bacterial infections in vivo

Case Study: Detection of Endocarditis

A study conducted using MH-ICG demonstrated its efficacy in detecting Staphylococcus aureus infections in a rat model. The accumulation of MH-ICG was quantified at 2.5 times higher in infected tissues than in non-infected controls. This specificity highlights the potential for using this compound derivatives in clinical diagnostics .

Case Study: Gut Health Improvement

Another case study focused on the effects of maltooligosaccharides on gut microbiota composition showed that supplementation with this compound led to an increase in beneficial bacterial populations while decreasing pathogenic strains. This suggests that this compound can play a crucial role in dietary interventions aimed at improving gut health .

Q & A

Basic Research Questions

Q. What enzymatic methods are commonly used to synthesize maltohexaose, and how are they validated?

this compound is typically synthesized via enzymatic hydrolysis of starch using α-amylases. For instance, a this compound-producing α-amylase can be employed under controlled pH and temperature conditions to optimize yield . Validation involves analyzing reaction products using techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to confirm oligosaccharide chain length . Purity is assessed via HPLC or NMR, ensuring minimal byproducts (e.g., maltopentaose or maltoheptaose) .

Q. How is this compound quantified in aqueous solutions, and what are the limitations of these methods?

Quantification often employs colorimetric assays (e.g., phenol-sulfuric acid method) for total carbohydrate content or enzymatic kits specific to α-1,4 glycosidic bonds. Advanced techniques like HPAEC-PAD provide precise quantification but require calibration with pure this compound standards . The Bradford assay (protein-dye binding) is unsuitable here, as it targets proteins, not carbohydrates .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound's role in modulating porin channel conductance?

Experimental designs may involve electrophysiological measurements (e.g., planar lipid bilayer assays) to monitor single-channel conductance changes upon this compound introduction. Controls include using channel blockers like PEG 400/600 to distinguish specific binding from nonspecific interactions . Data interpretation requires normalization to baseline conductance and statistical validation of blocking efficiency (e.g., t-tests for repeated trials) .

Q. What methodological strategies resolve contradictions in this compound binding affinity data derived from the Benesi-Hildebrand equation?

Discrepancies may arise from assumptions of 1:1 binding stoichiometry or fluorescence interference. To address this:

  • Validate binding constants using isothermal titration calorimetry (ITC) for direct thermodynamic measurements.
  • Cross-check with alternative models (e.g., Stern-Volmer plots) to assess static vs. dynamic quenching mechanisms .
  • Ensure ligand purity via HPLC to exclude contaminants affecting binding kinetics .

Q. How can this compound’s structural homogeneity be confirmed in complex biological matrices?

Combine orthogonal techniques:

  • Chromatography : Size-exclusion chromatography (SEC) to separate this compound from larger polysaccharides.
  • Spectroscopy : NMR (e.g., 13C^{13}\text{C}-NMR) to verify α-1,4 linkages and rule out branching .
  • Mass spectrometry : MALDI-TOF for exact molecular weight confirmation .

Q. Data Analysis and Experimental Design

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects in enzymatic assays?

Use nonlinear regression models (e.g., Michaelis-Menten kinetics) to derive KmK_m and VmaxV_{max}. For dose-response curves, apply log-transformed IC50_{50}/EC50_{50} calculations with 95% confidence intervals. Outliers should be assessed via Grubbs’ test, and replicates (n ≥ 3) are essential to account for enzymatic variability .

Q. How should researchers handle conflicting results when this compound exhibits dual roles as a substrate and inhibitor in enzyme kinetics?

  • Perform competitive inhibition assays (e.g., Lineweaver-Burk plots) to differentiate binding modes.
  • Use mutagenesis studies to identify enzyme active sites interacting with this compound.
  • Validate findings with molecular docking simulations to predict binding affinities .

Q. Technical Validation and Reproducibility

Q. What controls are mandatory when studying this compound’s impact on starch degradation in plant models?

  • Negative controls : Use this compound-deficient mutants or enzyme inhibitors (e.g., acarbose).
  • Positive controls : Include known starch degradation markers (e.g., glucose release assays).
  • Environmental controls : Standardize temperature, humidity, and light exposure to minimize phenotypic variability .

Q. How can researchers ensure reproducibility in this compound-based binding assays?

  • Document buffer composition (e.g., ionic strength, pH) affecting ligand-receptor interactions.
  • Share raw data (e.g., fluorescence quenching curves) and analysis scripts in supplementary materials.
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Properties

IUPAC Name

2-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O31/c37-1-7-13(43)14(44)21(51)32(58-7)64-27-9(3-39)60-34(23(53)16(27)46)66-29-11(5-41)62-36(25(55)18(29)48)67-30-12(6-42)61-35(24(54)19(30)49)65-28-10(4-40)59-33(22(52)17(28)47)63-26-8(2-38)57-31(56)20(50)15(26)45/h7-56H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIBBXPLUVYKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O31
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

990.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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